molecular formula C7H15ClN2S B13754570 Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride CAS No. 23545-70-2

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride

Cat. No.: B13754570
CAS No.: 23545-70-2
M. Wt: 194.73 g/mol
InChI Key: SXBBEBWJKCVUGH-UHFFFAOYSA-N
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Description

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride is a chemical compound with a complex structure that includes a thiol group, a cyanoethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride typically involves the reaction of 2-cyanoethylamine with 2-methylpropanethiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The cyanoethyl and amino groups may also interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride
  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
  • 1-(2-Cyanoethyl)pyrrole

Uniqueness

Propanethiol, 2-((2-cyanoethyl)amino)-2-methyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiol group, in particular, allows for unique interactions with biological molecules, setting it apart from other similar compounds.

Properties

CAS No.

23545-70-2

Molecular Formula

C7H15ClN2S

Molecular Weight

194.73 g/mol

IUPAC Name

3-[(2-methyl-1-sulfanylpropan-2-yl)amino]propanenitrile;hydrochloride

InChI

InChI=1S/C7H14N2S.ClH/c1-7(2,6-10)9-5-3-4-8;/h9-10H,3,5-6H2,1-2H3;1H

InChI Key

SXBBEBWJKCVUGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)NCCC#N.Cl

Origin of Product

United States

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